6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as the methylphenyl and methylthiophenyl groups, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-methylbenzene as the alkylating agent.
Attachment of the methylthiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using 5-methylthiophene as the coupling partner.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with receptors on the cell surface and altering their signaling pathways.
Interfering with protein-protein interactions: Disrupting the interactions between proteins that are essential for cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridine
- 6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-ol
Uniqueness
6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of multiple functional groups
Properties
Molecular Formula |
C20H19N3S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-4-8-16(9-5-13)21-20-19(17-10-7-15(3)24-17)22-18-11-6-14(2)12-23(18)20/h4-12,21H,1-3H3 |
InChI Key |
NBGYOEYNFAITJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(S4)C |
Origin of Product |
United States |
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